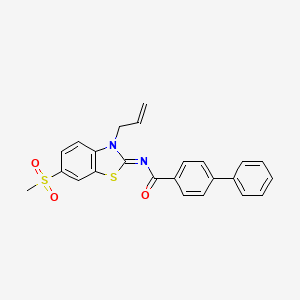

![molecular formula C16H10N2O5 B2947484 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1090944-47-0](/img/structure/B2947484.png)

2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

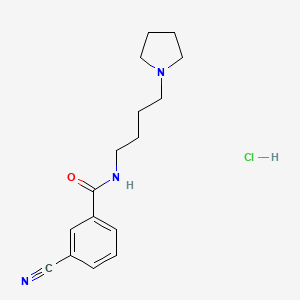

The compound “2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. It has a molecular weight of 240.22 g/mol and a molecular formula of C13H8N2O3 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyridine ring attached to a benzodioxol group via an oxygen atom . The exact mass of the compound is 240.053492 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.22 g/mol and a molecular formula of C13H8N2O3 . The exact mass of the compound is 240.053492 g/mol .Wissenschaftliche Forschungsanwendungen

2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has been widely used in scientific research for various applications. It is commonly used as a coupling reagent in peptide synthesis. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and viral infections. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against hepatitis C virus. This compound has also been used in the synthesis of nucleotides and carbohydrates.

Wirkmechanismus

Target of Action

The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule. It has several roles in cellular functions, including neurotransmission, immune defense, and regulation of cell death.

Biochemical Pathways

The compound’s interaction with NOS affects the nitric oxide pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. By modulating NO production, the compound can potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its modulation of NO production. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . Therefore, the compound could potentially influence these processes.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several advantages for lab experiments. It is readily available in large quantities, making it easy to use in peptide synthesis. It is also non-toxic to normal cells, making it a safe reagent to use in cell-based assays. However, this compound has some limitations. It is not suitable for use in solid-phase peptide synthesis, as it can cause aggregation of the resin. It is also sensitive to moisture and should be stored in a dry environment.

Zukünftige Richtungen

There are several future directions for the use of 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde in scientific research. One potential application is in the development of new therapeutic agents for cancer and viral infections. This compound could also be used in the synthesis of new nucleotides and carbohydrates. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.

Synthesemethoden

The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves the reaction of 2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid with sodium borohydride and formaldehyde. The reaction produces this compound in high yield and purity. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for scientific research.

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other benzodioxol compounds , it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-8-11-15(17-14-3-1-2-6-18(14)16(11)20)23-10-4-5-12-13(7-10)22-9-21-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKPHFYGWOTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C(=O)N4C=CC=CC4=N3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)

![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)

![N'-(3,4-Difluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2947418.png)

![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)

![3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2947423.png)